molecular formula C13H12N4O3 B13269947 2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one

2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one

Cat. No.: B13269947
M. Wt: 272.26 g/mol
InChI Key: PJMBREHDCNGHMV-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one is a heterocyclic compound that features a pyrimido[1,2-a]piperazine core with a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitroaniline with a suitable piperazine derivative under acidic or basic conditions to form the desired heterocyclic structure . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives with altered electronic properties.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.

Scientific Research Applications

2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to bind to multiple targets, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Nitrophenyl)piperazin-2-one: Similar in structure but lacks the pyrimido ring.

    2-(4-Nitrophenyl)-1H-tetrazol-5-yl)ethanone: Contains a tetrazole ring instead of a pyrimido ring.

Uniqueness

2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one is unique due to its combination of a nitrophenyl group with a pyrimido[1,2-a]piperazine core. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

2-(3-nitrophenyl)-6,7,8,9-tetrahydropyrazino[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C13H12N4O3/c18-13-7-11(15-12-8-14-4-5-16(12)13)9-2-1-3-10(6-9)17(19)20/h1-3,6-7,14H,4-5,8H2

InChI Key

PJMBREHDCNGHMV-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=CC2=O)C3=CC(=CC=C3)[N+](=O)[O-])CN1

Origin of Product

United States

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